molecular formula C15H18N2O2 B12986543 Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate

Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B12986543
M. Wt: 258.32 g/mol
InChI Key: QQDMQJFZUULMLD-PUODRLBUSA-N
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Description

Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction conditions often include mild temperatures and the presence of a catalyst to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the benzyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl esters, while reduction can produce primary amines. Substitution reactions can lead to a variety of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: A precursor in the synthesis of Benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate.

    Piperidine derivatives: Compounds with similar structures and functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3/t12-,14?/m1/s1

InChI Key

QQDMQJFZUULMLD-PUODRLBUSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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